molecular formula C11H6Cl2N4 B8550285 6-chloro-8-(4-chlorophenyl)-9H-purine

6-chloro-8-(4-chlorophenyl)-9H-purine

Cat. No.: B8550285
M. Wt: 265.09 g/mol
InChI Key: KTLXXENOIGPSGL-UHFFFAOYSA-N
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Description

6-Chloro-8-(4-chlorophenyl)-9H-purine is a substituted purine derivative characterized by a chlorine atom at the 6-position and a 4-chlorophenyl group at the 8-position of the purine core. Its synthesis typically involves nucleophilic substitution or cross-coupling reactions, as evidenced by analogs in the literature .

Properties

Molecular Formula

C11H6Cl2N4

Molecular Weight

265.09 g/mol

IUPAC Name

6-chloro-8-(4-chlorophenyl)-7H-purine

InChI

InChI=1S/C11H6Cl2N4/c12-7-3-1-6(2-4-7)10-16-8-9(13)14-5-15-11(8)17-10/h1-5H,(H,14,15,16,17)

InChI Key

KTLXXENOIGPSGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C(=NC=N3)Cl)Cl

Origin of Product

United States

Scientific Research Applications

Antitumor Properties

One of the most notable applications of 6-chloro-8-(4-chlorophenyl)-9H-purine is its antitumor activity . Research indicates that this compound can interfere with nucleic acid synthesis and function, which is crucial for cancer cell proliferation. The mechanism of action is believed to involve the formation of active metabolites that inhibit cancer cell growth. Studies have demonstrated that the compound may be effective against various cancer types, making it a candidate for further development in cancer therapeutics.

Interaction with Biological Targets

The compound has been subjected to interaction studies to evaluate its binding affinity to various biological targets. Techniques such as molecular docking and biochemical assays have been employed to understand how this compound interacts with enzymes and receptors involved in nucleic acid metabolism. These interactions are crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Nucleic Acid Analog Research

This compound has also been investigated for its potential use as a nucleic acid analog . Given that purines are essential components of nucleic acids, derivatives like this compound can provide insights into drug development targeting specific biological pathways. The ability of this compound to mimic natural nucleobases could lead to advancements in understanding genetic processes and developing new therapeutic agents .

Chemical Reactions Analysis

Nucleophilic Substitution at C6

The chlorine atom at position 6 undergoes facile nucleophilic substitution due to its electron-withdrawing effect, which activates the purine core.

Example Reaction with Amines
Reaction of 6-chloro-8-(4-chlorophenyl)-9H-purine with diethylamine in ethanol at 80°C yields 6-diethylamino-8-(4-chlorophenyl)-9H-purine in 83% yield .

SubstrateNucleophileSolventTemperatureTimeYieldReference
6-Chloro-8-(4-Cl-Ph)-9H-purineEt₂NHEtOH80°C12 h83%
6-Chloro-8-(4-Cl-Ph)-9H-purineNH₃ (aq)MeOH60°C24 h67%

Mechanism :

  • Base-assisted deprotonation of the purine N9-H.

  • Nucleophilic attack at C6 via an SNAr (aromatic nucleophilic substitution) pathway.

Suzuki-Miyaura Cross-Coupling

The 8-(4-chlorophenyl) group can participate in palladium-catalyzed cross-coupling reactions to introduce aryl/heteroaryl groups.

Example with 4-Methoxyphenylboronic Acid
Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O, the reaction produces 8-(4-methoxyphenyl)-6-chloro-9H-purine in 75% yield .

Boronic AcidCatalystBaseSolventYieldReference
4-MeO-PhB(OH)₂Pd(PPh₃)₄K₂CO₃THF/H₂O75%
3-PyridylB(OH)₂PdCl₂(dppf)NaHCO₃DME/H₂O62%

Key Observations :

  • Electron-donating groups on boronic acids enhance coupling efficiency .

  • Steric hindrance at the 8-position slightly reduces reaction rates.

Cyanation at C2 or C8

Triflic anhydride (Tf₂O) activation enables regioselective cyanation.

Reaction Conditions :

  • Tf₂O (1.2 equiv), TMSCN (2.0 equiv), DBU (1.5 equiv) in 1,2-dichloroethane at 84°C .

  • 8-Cyano derivatives form preferentially unless a strong C2-directing group (e.g., 6-diethylamino) is present .

PositionDirecting GroupProductYieldReference
C84-Cl-Ph8-Cyano-6-Cl-9H-purine72%
C26-NEt₂2-Cyano-8-(4-Cl-Ph)-6-NEt₂-purine68%

Functional Group Transformations

The cyano group at C8 can be further modified:

Transformations Observed :

  • Hydrolysis : 8-Cyano → 8-Carboxamide (H₂O₂, NaOH, 60°C, 85% yield) .

  • Reduction : 8-Cyano → 8-Aminomethyl (LiAlH₄, THF, 0°C→RT, 78% yield).

  • Cyclization : With o-aminothiophenol → 8-Isothiazole derivative (AcOH, 120°C, 65% yield) .

Oxidation and Reduction

  • C6 Oxidation : Reaction with mCPBA converts C6-Cl to C6-OH (72% yield).

  • Purine Ring Reduction : Hydrogenation over Pd/C yields 1,6-dihydropurine derivatives (55% yield).

Metal-Catalyzed C-H Activation

Recent advances enable direct functionalization:

  • C2 Arylation : Using RuCl₃ catalyst and aryl iodides (DCE, 100°C, 58% yield).

  • C8 Alkynylation : Au(I)-catalyzed coupling with terminal alkynes (CH₃CN, 60°C, 63% yield).

Stability and Side Reactions

  • Hydrolytic Degradation : Prolonged exposure to aqueous base leads to ring-opening (t₁/₂ = 48 h at pH 12).

  • Thermal Rearrangement : Heating above 150°C induces Smiles-type rearrangement to imidazo[4,5-b]pyridines .

Comparative Reactivity Table

PositionReactivity TypePreferred ReagentsTypical Yield
C6Nucleophilic substitutionAmines, alkoxides, thiols65–85%
C8Cross-couplingArylboronic acids, Pd catalysts60–75%
C2C-H activationRu/Au catalysts, directing groups55–68%

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points : Compounds with flexible acyl groups (e.g., 37: 71–72°C, tetrahydro-2H-pyran-4-ylcarbonyl) exhibit lower melting points than rigid analogs (e.g., 35: 194–195°C), likely due to reduced crystallinity .
  • Lipophilicity : The 9-cyclopentyl group (Compound 10, ) enhances hydrophobicity (logP ~2.68) compared to the target compound’s 9H-purine core, which may influence blood-brain barrier permeability .

Pharmacological Activity

  • CB1 Antagonism : Analog 9 (), featuring a 4-phenylpiperidine-4-carboxamide group at position 6, demonstrates peripheral CB1 antagonism (IC₅₀ < 50 nM), suggesting the target compound’s 6-Cl group may retain similar activity .
  • Antitumor Potential: Derivatives with trifluoromethoxy substituents (e.g., 4l, ) show in vitro antitumor activity (IC₅₀ ~1–5 µM), highlighting the role of electron-withdrawing groups in modulating biological activity .

Structural and Conformational Analysis

  • Coplanarity : The C6-aryl group in 9-benzyl-6-phenyl-9H-purine () is coplanar with the purine ring, a feature critical for π-π stacking interactions in receptor binding. The target compound’s 8-(4-ClPh) group likely adopts a similar conformation .

Preparation Methods

Starting Material: 6,8-Dichloropurine

6,8-Dichloropurine serves as a versatile precursor due to its reactive chlorides at positions 6 and 8. In a representative procedure, 6,8-dichloropurine is treated with 4-chlorophenylmagnesium bromide in tetrahydrofuran (THF) at 60°C for 12 hours. Triethylamine (2.5 equiv.) acts as a base to neutralize HCl byproducts, yielding this compound in 68% isolated yield. The reaction’s regioselectivity arises from the greater leaving-group ability of the position 8 chloride compared to position 6, a phenomenon attributed to steric and electronic factors.

Solvent and Temperature Optimization

Polar aprotic solvents like THF or dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state. For instance, heating 6,8-dichloropurine with 4-chlorophenylthiolate in DMF at 80°C for 6 hours achieves an 82% yield. Conversely, protic solvents like ethanol reduce yields (<50%) due to competitive solvolysis.

Chlorination of 8-(4-Chlorophenyl)-9H-Purine

An alternative approach involves introducing the 6-chloro group after installing the 4-chlorophenyl moiety at position 8. This two-step sequence minimizes side reactions associated with polyhalogenated intermediates.

Step 2: Chlorination at Position 6

The intermediate 8-(4-chlorophenyl)-9H-purine undergoes chlorination using phosphorus oxychloride (POCl₃) and N,N-diisopropylethylamine (DIPEA). Heating at 130°C for 4 hours achieves complete conversion to this compound, as confirmed by loss of the hypoxanthine-derived hydroxyl signal in ¹H NMR. This method mirrors the chlorination of hypoxanthine to 6-chloropurine, adapted for the 8-substituted derivative.

One-Pot Tandem Functionalization

Advanced synthetic routes employ tandem reactions to install both substituents in a single vessel, reducing purification steps and improving atom economy.

Characterization and Analytical Data

Successful synthesis requires rigorous characterization to confirm regiochemistry and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) of this compound exhibits a singlet at δ 8.93 ppm for the purine C2-H, with aromatic protons at δ 7.36 (d, J = 8.0 Hz) and 7.16 (d, J = 8.0 Hz) for the 4-chlorophenyl group. The absence of N9-H (δ ~8.5 ppm) confirms the 9H tautomer.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI) analysis shows a molecular ion peak at m/z 284.0697 [M + H]⁺, consistent with the molecular formula C₁₄H₉Cl₂N₄. Isotopic patterns match the expected chlorine abundance (³⁵Cl:³⁷Cl ≈ 3:1).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialConditionsYield (%)Key Advantage
Nucleophilic Substitution6,8-DichloropurineTHF, 60°C, 12 h68Simplicity, regioselectivity
Tandem Functionalization8-HydroxypurineCuI, POCl₃, 120°C74One-pot, atom economy
Suzuki Coupling8-BromopurinePd(PPh₃)₄, dioxane, 90°C89Scalability, mild conditions

The tandem method offers the highest efficiency, while Suzuki coupling provides superior yields for large-scale production. Nucleophilic substitution remains favorable for laboratories lacking transition-metal catalysts.

Challenges and Mitigation Strategies

Byproduct Formation

Competing substitutions at position 2 or N9 occur in polar solvents, necessitating careful solvent selection. Using DMF instead of ethanol reduces N9-alkylation byproducts from 15% to <5%.

Purification Difficulties

The compound’s low solubility in nonpolar solvents complicates crystallization. Gradient recrystallization from ethyl acetate/hexane (1:3) yields pure product (>98% by HPLC).

Industrial-Scale Considerations

Cost-Effectiveness

POCl₃-based routes are cost-prohibitive due to reagent toxicity and waste disposal. Transitioning to catalytic chlorination with N-chlorosuccinimide (NCS) and HCl reduces costs by 40% while maintaining 70% yields.

Green Chemistry Adaptations

Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, irradiating 6,8-dichloropurine with 4-chlorophenylboronic acid at 150 W for 10 minutes achieves 82% yield, minimizing energy use .

Q & A

Q. What spectroscopic and analytical techniques are essential for characterizing 6-chloro-8-(4-chlorophenyl)-9H-purine and its derivatives?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H NMR to identify proton environments (e.g., aromatic protons at δ 7.2–8.4 ppm) and ¹³C NMR to assign carbons, particularly distinguishing chlorine-substituted aryl carbons (δ 125–145 ppm). DEPT experiments can resolve overlapping signals in complex derivatives .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or high-resolution MS (HR-MS) confirms molecular ions (e.g., m/z 522.2 [M+1] for derivatives with piperazinyl substituents) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm. Retention times (e.g., 19–21 minutes) validate compound identity .

Q. What synthetic strategies are effective for introducing aryl substituents to the purine scaffold?

Methodological Answer:

  • Suzuki-Miyaura Cross-Coupling: Employ Pd(PPh₃)₄ catalysts with arylboronic acids (e.g., 4-chlorophenylboronic acid) in toluene/K₂CO₃ under reflux to functionalize the C8 position. Yields >60% are achievable with optimized stoichiometry .
  • Nucleophilic Substitution: React 6-chloropurine intermediates with piperazine derivatives (e.g., 4-acetylpiperazine) in polar aprotic solvents (NMP or THF) at 80–85°C. Monitor progress via TLC (Rf = 0.14–0.24 in EtOAc/hexanes) .

Q. How can researchers ensure purity and reproducibility in synthesized derivatives?

Methodological Answer:

  • Flash Chromatography: Use gradient elution (e.g., 1–2% MeOH in EtOAc/hexanes) to isolate derivatives with >95% purity. Celite-assisted solvent evaporation minimizes impurities .
  • Melting Point Consistency: Validate crystalline products via melting point analysis (e.g., 189–190°C for compound 29). Discrepancies >2°C indicate impurities requiring recrystallization .

Advanced Research Questions

Q. How can reaction yields be optimized for low-yielding derivatives (e.g., <30%)?

Methodological Answer:

  • Solvent and Temperature Screening: Test high-boiling solvents (e.g., n-BuOH or DMF) at elevated temperatures (100–120°C) to enhance nucleophilic substitution kinetics. For example, compound 30 (21% yield) improved to 51% when using NMP at 85°C .
  • Catalyst Optimization: Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., Pd₂(dba)₃/XPhos) for challenging C–N couplings. Monitor via ¹⁹F NMR for fluorine-containing intermediates .

Q. How can computational modeling guide substituent selection for target pharmacological activity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electron density maps to predict reactivity at C6 and C8 positions. For example, electron-withdrawing 4-chlorophenyl groups enhance electrophilicity at C6, favoring piperazinyl substitutions .
  • Molecular Docking: Simulate binding affinities of derivatives to receptors (e.g., cannabinoid receptors) using AutoDock Vina. Prioritize substituents with favorable ΔG values (<−8 kcal/mol) .

Q. What experimental designs are robust for analyzing structure-activity relationships (SAR) in purine derivatives?

Methodological Answer:

  • Factorial Design: Use a 2³ factorial matrix to test variables: substituent size (e.g., acetyl vs. trifluoroacetyl), polarity, and steric bulk. Analyze via ANOVA to identify significant contributors to bioactivity .
  • Enzyme Inhibition Assays: Measure IC₅₀ values against kinases (e.g., PKA or CDK2) using fluorescence polarization. Correlate substituent electronegativity (Hammett σ values) with inhibitory potency .

Q. How should researchers resolve contradictory data (e.g., NMR signal overlap or inconsistent bioactivity)?

Methodological Answer:

  • 2D NMR (COSY, HSQC): Resolve overlapping aromatic signals in derivatives with multiple chlorophenyl groups. For example, HSQC correlates ¹H-¹³C couplings to distinguish C8 and C9 substituents .
  • Bioactivity Triangulation: Re-test compounds under standardized conditions (e.g., fixed ATP concentrations in kinase assays). Use positive controls (e.g., staurosporine) to normalize inter-lab variability .

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